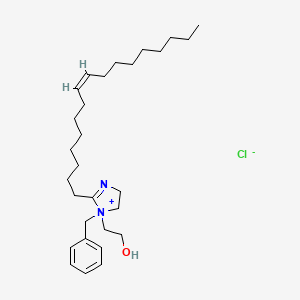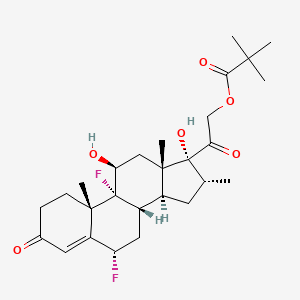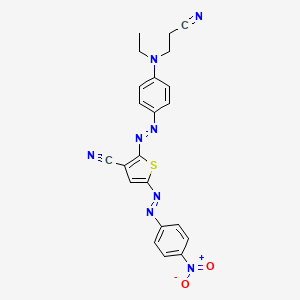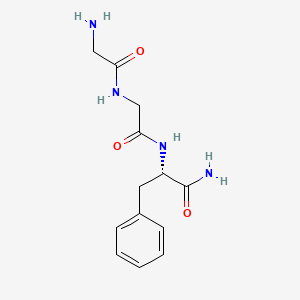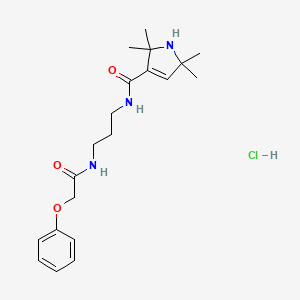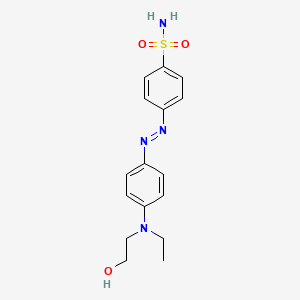
Einecs 229-566-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 229-566-9, also known as 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate, is a chemical compound with the molecular formula C16H30O4. It is commonly used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and yield. The reaction mixture is typically subjected to distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate has several applications in scientific research:
Chemistry: Used as a solvent and plasticizer in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This interaction occurs through the insertion of the ester groups between polymer chains, disrupting their regular packing and enhancing their mobility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol: The parent diol used in the synthesis of the diisobutyrate ester.
Diisobutyl phthalate: Another plasticizer with similar applications but different chemical structure.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: A related compound with one ester group instead of two.
Uniqueness
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is unique due to its specific combination of ester groups and the 2,2,4-trimethyl-1,3-pentanediol backbone. This structure provides it with excellent plasticizing properties, making it highly effective in enhancing the flexibility and durability of polymeric materials.
Eigenschaften
CAS-Nummer |
6617-01-2 |
|---|---|
Molekularformel |
C16H26Cl2N2O6S4 |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
5-(3-chloropropyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C7H10ClNS.C2H6O6S2/c2*1-6-7(3-2-4-8)10-5-9-6;3-9(4,5)1-2-10(6,7)8/h2*5H,2-4H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI-Schlüssel |
KTHNVDQBLUBJSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCCCl.CC1=C(SC=N1)CCCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


